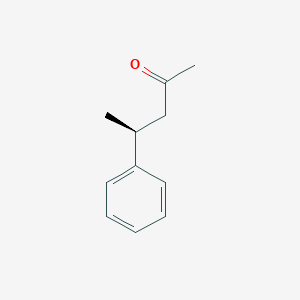

(S)-4-Phenylpentan-2-one

CAS No.:

Cat. No.: VC13971582

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O |

|---|---|

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | (4S)-4-phenylpentan-2-one |

| Standard InChI | InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | SYOVWIRLZABVDO-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](CC(=O)C)C1=CC=CC=C1 |

| Canonical SMILES | CC(CC(=O)C)C1=CC=CC=C1 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-4-Phenylpentan-2-one (CAS: 13552-21-1) possesses the molecular formula , with a molecular weight of 160.21 g/mol. The compound’s structure features a ketone group at the second carbon and a phenyl substituent at the fourth carbon of a five-carbon chain (Fig. 1). The stereocenter at C4 gives rise to the (S)-enantiomer, which is critical for its interactions in chiral environments .

Synthesis and Manufacturing

Friedel-Crafts Acylation

Asymmetric Catalysis

Recent advancements employ chiral catalysts for enantioselective synthesis. For example, oxazaborolidine-catalyzed asymmetric reduction of 4-phenylpent-2-enone yields the (S)-enantiomer with >90% enantiomeric excess (ee) .

Resolution Techniques

Racemic mixtures are resolved via enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B), which selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted.

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Conditions |

|---|---|---|

| Melting Point | – | |

| Boiling Point | 760 mmHg | |

| Density | 1.01 g/cm | |

| Solubility in Water | 0.5 g/L | |

| Solubility in Ethanol | Miscible | – |

Thermodynamic Parameters

-

Vapor Pressure: 0.12 mmHg at

-

Henry’s Law Constant:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

δ 7.30–7.20 (m, 5H, Ar-H)

-

δ 2.80–2.60 (m, 2H, CH-C=O)

-

δ 2.45–2.35 (m, 1H, CH(CH))

-

δ 1.50–1.30 (m, 2H, CH-CH)

-

δ 0.95 (t, 3H, J = 7.2 Hz, CH)

-

-

NMR (100 MHz, CDCl):

-

δ 209.5 (C=O)

-

δ 141.2–126.8 (Ar-C)

-

δ 45.6 (CH(CH))

-

δ 32.1 (CH-C=O)

-

δ 22.3 (CH-CH)

-

δ 13.8 (CH)

-

Infrared (IR) Spectroscopy

-

Strong absorption at (C=O stretch)

-

Aromatic C-H stretches at

Mass Spectrometry (MS)

-

Molecular ion peak at

-

Base peak at

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

(S)-4-Phenylpentan-2-one serves as a chiral auxiliary in aldol reactions, inducing diastereoselectivity >8:1 in prostaglandin syntheses.

Pharmaceutical Intermediates

The compound is a precursor to β-blockers (e.g., propranolol) and nonsteroidal anti-inflammatory drugs (NSAIDs), where chirality enhances therapeutic efficacy .

Flavor and Fragrance Industry

Its ketonic backbone contributes to fruity and floral notes, utilized in perfumery and food additives at concentrations <0.1% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume